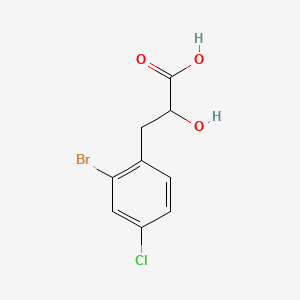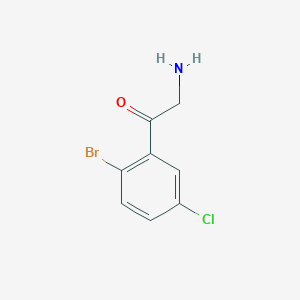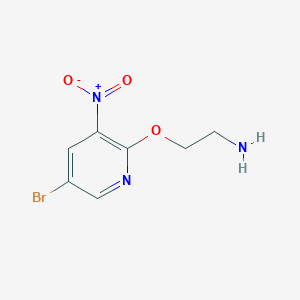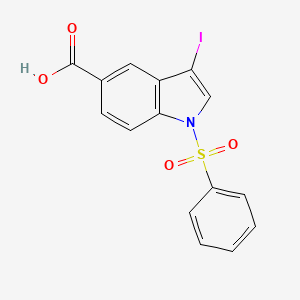![molecular formula C16H34ClN B13537576 [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride](/img/structure/B13537576.png)
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride is a synthetic organic compound with the molecular formula C16H34ClN. This compound is characterized by a cyclopentane ring substituted with an aminomethyl group and an ethyloctyl chain, and it is commonly used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopentane derivative.
Attachment of the Ethyloctyl Chain: The ethyloctyl chain is attached through an alkylation reaction, where an alkyl halide reacts with the cyclopentane derivative.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors and enzymes, leading to biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminocyclopentanemethylamine: A structurally similar compound with a cyclopentane ring and an aminomethyl group.
2-Aminoethyl methacrylate hydrochloride: Another compound with an aminomethyl group and a methacrylate moiety.
Uniqueness
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentane ring, aminomethyl group, and ethyloctyl chain makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H34ClN |
|---|---|
Molekulargewicht |
275.9 g/mol |
IUPAC-Name |
2-(cyclopentylmethyl)-4-ethyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H33N.ClH/c1-3-5-8-14(4-2)11-16(13-17)12-15-9-6-7-10-15;/h14-16H,3-13,17H2,1-2H3;1H |
InChI-Schlüssel |
JBOMVLCHWGRBPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(CC1CCCC1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



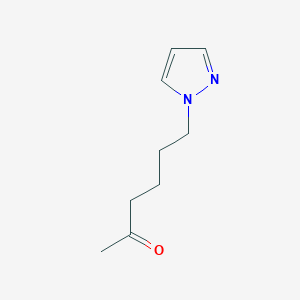
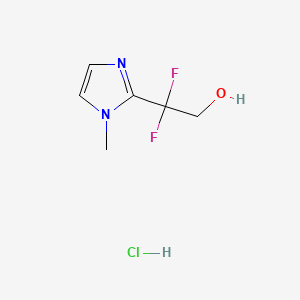


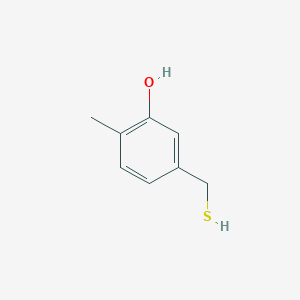
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13537527.png)



